molecular formula C5H9NO3 B2487251 (S)-2-Amino-2-(oxetan-3-yl)acetic acid CAS No. 1270019-87-8; 394653-43-1

(S)-2-Amino-2-(oxetan-3-yl)acetic acid

カタログ番号: B2487251
CAS番号: 1270019-87-8; 394653-43-1
分子量: 131.131
InChIキー: RMQBFQWTJJLVRW-BYPYZUCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-2-(oxetan-3-yl)acetic acid (CAS: 2437199-28-3) is a non-proteinogenic amino acid featuring a chiral center at the α-carbon and a three-membered oxetane ring substituted at the β-position. Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol . The compound is stored under inert atmospheric conditions at 2–8°C to maintain stability . Market analyses project steady growth in its production, driven by demand in medicinal chemistry and biotechnology applications .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBFQWTJJLVRW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CO1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Ibotenic Acid

  • Structure: (S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid.
  • Key Differences : Replaces the oxetane ring with a 3-hydroxyisoxazole scaffold.
  • Pharmacological Activity : Acts as a potent agonist of glutamate and GABA receptors, leading to neuroexcitatory effects .
  • Applications : Found in psychoactive mushrooms (e.g., Amanita species) and studied for neurological effects, contrasting with the oxetane derivative’s focus on synthetic drug development.

2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride

  • Structure : Features a six-membered oxane (tetrahydropyran) ring instead of oxetane.
  • Key Differences : Increased ring size alters steric and electronic properties. Molecular weight is 195.64 g/mol (vs. 131.13 g/mol for the oxetane analogue) .
  • Applications : Used in agrochemical and material science research due to enhanced solubility and stability compared to smaller heterocycles .

Stereochemical Variants

  • (R)-Enantiomer : The R-configuration (CAS: 394653-43-1) exhibits distinct binding properties in chiral environments, critical for enantioselective synthesis .
  • Stereochemical Impact : The S-enantiomer (CAS: 394653-46-4) is prioritized in drug design due to better compatibility with biological targets, such as enzymes and receptors .

Side Chain-Modified Analogues

2-Aminohex-5-enoic Acid and 2-Aminopent-4-enoic Acid

  • Structure : Linear alkenyl side chains instead of oxetane.
  • Pharmacological Activity: Inhibition of collagenase increases with side chain length. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid shows IC₅₀ = 1.48 mM, attributed to π–π interactions with collagenase residues (e.g., Tyr201) .
  • Contrast : The oxetane derivative’s rigid ring may limit conformational flexibility but enhance metabolic stability compared to linear analogues.

2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid

  • Structure: Methoxycarbonyl group added to the amino moiety.
  • Safety Profile : Higher toxicity (H315, H319, H335 hazards) compared to the parent compound (H302 only) due to increased reactivity .

Aromatic Substituted Analogues

(R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid

  • Structure : Aromatic 4-hydroxyphenyl group replaces oxetane.
  • Applications : Key intermediate in β-lactam antibiotic synthesis (e.g., cephalosporins) .
  • Contrast : The aromatic moiety enables π-stacking in enzyme active sites, whereas the oxetane’s electronegativity favors hydrogen bonding.

Key Research Findings

  • Metabolic Stability: The oxetane ring in (S)-2-amino-2-(oxetan-3-yl)acetic acid improves metabolic resistance compared to linear or aromatic analogues, making it valuable in prodrug design .
  • Stereoselectivity : The S-enantiomer shows superior binding affinity in chiral environments, as evidenced by its preferential use in pharmaceutical patents .
  • Toxicity Trends : Substituents like methoxycarbonyl groups increase toxicity, highlighting the parent compound’s advantage in safer handling .

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-2-(oxetan-3-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves intramolecular cyclization of epoxide or halohydrin precursors to form the oxetane ring, followed by introduction of the amino and acetic acid groups . Key factors include:

  • Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates during cyclization.
  • Temperature : Cyclization at 0–25°C minimizes side reactions like ring-opening.
  • Protection/deprotection : Boc or Fmoc groups protect the amino moiety during synthesis, with TFA or piperidine used for deprotection .
Synthetic Parameter Optimized Condition Impact on Yield
Cyclization solventTHF or DCM≥80% purity
Reaction time12–24 hoursAvoids over-oxidation
WorkupAqueous extractionRemoves byproducts

Q. How is enantiomeric purity validated, and what analytical techniques are critical?

Enantiomeric excess (ee) is assessed via:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase .
  • Optical rotation : Compare [α]D²⁵ values against literature (e.g., +12.5° for (S)-enantiomer in water) .
  • NMR with chiral shift reagents : Europium complexes differentiate enantiomers via splitting of NH₂ peaks .

Q. What are the recommended storage conditions to ensure compound stability?

  • Short-term : Store at 2–8°C in inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Long-term : Lyophilize and store at -80°C; avoid freeze-thaw cycles (≤3 cycles recommended) .
  • Solution stability : Prepare fresh solutions in PBS (pH 7.4); degradation occurs >48 hours at 25°C .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?

Discrepancies in IC₅₀ values often arise from:

  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters protonation of the amino group, affecting target binding .
  • Cellular models : Primary vs. immortalized cells show differences in uptake mechanisms .
  • Enantiomeric cross-contamination : Even 5% (R)-enantiomer can reduce potency by 30% .

Q. Methodological Recommendations :

Validate enantiopurity before assays.

Use isothermal titration calorimetry (ITC) to measure binding constants independently of cellular factors .

Replicate assays in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7).

Q. What strategies optimize ring-opening reactions of the oxetane moiety for derivatization?

The oxetane’s strain enables selective ring-opening:

  • Acid-catalyzed : H₂SO₄ in ethanol yields ethyl ester derivatives (60–70% yield) .
  • Nucleophilic attack : Thiols or amines at 50°C generate thioethers or aminolactones (Table 1) .
Reagent Product Yield Application
NaSHThioether derivative65%Prodrug synthesis
BenzylamineAminolactone55%Peptide backbone modification
LiAlH₄Alcohol derivative45%Polymer chemistry

Q. How do computational studies (e.g., docking) guide the design of analogs targeting collagenase?

Docking analysis (e.g., AutoDock Vina) identifies key interactions:

  • Hydrogen bonding : Between the amino group and Gln215 (2.2 Å) stabilizes binding .
  • Steric effects : Substituents at C3 of oxetane clash with Tyr201, reducing affinity (ΔG = +1.2 kcal/mol) .
  • π-π stacking : The oxetane’s ether oxygen weakly interacts with Phe214 (4.1 Å) .

Q. Validation Workflow :

Compare docking scores of (S)- vs. (R)-enantiomers.

Synthesize top-scoring analogs and test in enzyme inhibition assays.

Data Contradiction Analysis

Q. Why do some studies report poor metabolic stability despite the oxetane’s rigidity?

Conflicting metabolic data may stem from:

  • Species differences : Human vs. rat liver microsomes show varying CYP450-mediated oxidation rates .
  • Positional isomerism : 3-substituted oxetanes are more stable than 2-substituted analogs .

Q. Resolution Approach :

  • Conduct parallel assays in human hepatocytes and recombinant CYP3A4/2D5.
  • Use LC-MS to identify metabolites (e.g., hydroxylation at C4 of oxetane) .

Methodological Best Practices

Q. Handling air-sensitive intermediates during synthesis

  • Use Schlenk lines for anhydrous conditions.
  • Quench reactions with degassed buffers to prevent oxidation .

Q. Scaling up without compromising enantiopurity

  • Employ continuous flow synthesis with immobilized chiral catalysts (e.g., L-proline-functionalized resins) .
  • Monitor ee in real-time using inline polarimetry .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。